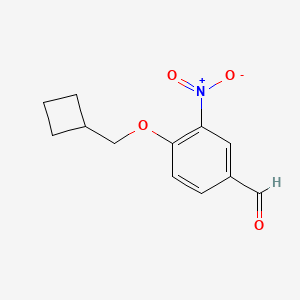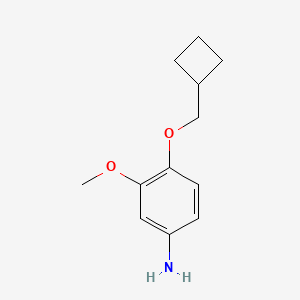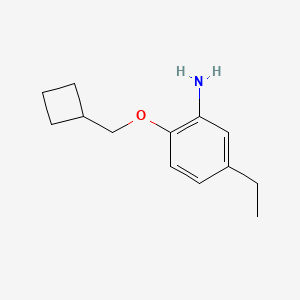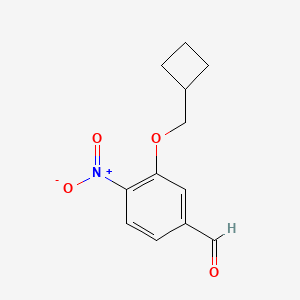
4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde
Descripción general
Descripción
4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Quinoline Derivatives : A study by Venkatesan et al. (2010) describes a one-step procedure for synthesizing quinoline-3-carboxylic acid esters from various substituted o-nitrobenzaldehydes. This method is significant for the synthesis of complex organic compounds which have potential applications in pharmaceuticals and materials science (Venkatesan, Hocutt, Jones, & Rabinowitz, 2010).
Catalysis in Asymmetric Aldol Reactions : Yadav and Singh (2015) investigated the use of nitrobenzaldehydes, including compounds structurally similar to 4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde, in catalyzing asymmetric aldol reactions. These reactions are crucial for the production of chiral compounds, widely used in drug synthesis (Yadav & Singh, 2015).
Generation of Azomethine Ylides and Retro-Cycloadditions : Taha et al. (2020) explored the use of nitro-substituted benzaldehydes in generating azomethine ylides and their behavior in retro-1,3-dipolar cycloadditions. This research is significant for the development of novel synthetic pathways in organic chemistry (Taha et al., 2020).
Polymorphism in Nitrobenzaldehydes : Wishkerman et al. (2006) investigated the polymorphism in 4-methoxy-3-nitrobenzaldehyde, which provides insights into the physical properties of similar nitrobenzaldehydes, influencing their applications in material science and pharmaceutical formulation (Wishkerman, Bernstein, & Stephens, 2006).
Role in Organocatalyzed Reactions : Research by Chimni, Singh, and Kumar (2009) indicates that the pH of the reaction can control the stereoselectivity in organocatalyzed direct aldol reactions involving 4-nitrobenzaldehyde. This finding is relevant for designing selective and efficient synthetic routes in organic chemistry (Chimni, Singh, & Kumar, 2009).
COMT Inhibition : Pérez et al. (1992) synthesized and tested various nitro derivatives of dihydroxy- and hydroxymethoxybenzaldehyde as potential inhibitors of catechol-O-methyltransferase (COMT), an enzyme relevant in neurochemistry and potential drug targets for neurological disorders (Pérez, Fernández‐Álvarez, Nieto, & Piedrafita, 1992).
Propiedades
IUPAC Name |
4-(cyclobutylmethoxy)-3-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-7-10-4-5-12(11(6-10)13(15)16)17-8-9-2-1-3-9/h4-7,9H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCWDDMYUUBFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(Cyclobutylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B7940551.png)


![(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine](/img/structure/B7940572.png)


![2-{[(Benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B7940604.png)
